molecular formula C23H38N8O5 B1142975 D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1) CAS No. 162303-66-4

D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1)

Cat. No. B1142975
M. Wt: 506.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1) is a useful research compound. Its molecular formula is C23H38N8O5 and its molecular weight is 506.6. The purity is usually 95%.
BenchChem offers high-quality D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1) involves the condensation of amino acids and subsequent derivatization to form the desired compound.

Starting Materials
D-Valine, L-Leucine, L-Ornithine, 4-Nitrobenzaldehyde, Hydrogen chloride, N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), Methanol, Ethyl acetate, Acetic acid

Reaction
1. D-Valine and L-Leucine are condensed using DCC and NHS in DMF to form the dipeptide D-Valyl-L-leucine., 2. L-Ornithine is reacted with 4-nitrobenzaldehyde in methanol to form N~5~-(4-nitrobenzyl)-L-ornithine., 3. D-Valyl-L-leucine and N~5~-(4-nitrobenzyl)-L-ornithine are condensed using DCC and NHS in DMF to form D-Valyl-L-leucyl-N~5~-(4-nitrobenzyl)-L-ornithinamide., 4. The nitro group is reduced to an amino group using hydrogen gas and palladium on carbon catalyst in ethyl acetate to form D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide., 5. The compound is treated with hydrochloric acid in methanol to form D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1).

properties

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N8O5.ClH/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36;/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27);1H/t17-,18-,19+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJYPWQXVJFMKT-OXJRKUMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39ClN8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736118
Record name D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1)

CAS RN

162303-66-4
Record name D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Val-Leu-Arg p-nitroanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.